molecular formula C32H46N4O9S B2872495 (S,R,S)-AHPC-PEG3-propionic acid

(S,R,S)-AHPC-PEG3-propionic acid

Cat. No.: B2872495
M. Wt: 662.8 g/mol
InChI Key: YHEJFYORSLEJKX-BEYSDYMESA-N
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Description

VH 032 - linker 4, also known as (S,R,S)-AHPC-PEG3-COOH, is a functionalized ligand for the von Hippel-Lindau (VHL) protein. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins by recruiting the ubiquitin-proteasome system. VH 032 - linker 4 incorporates an E3 ligase ligand and a polyethylene glycol (PEG) linker, making it suitable for conjugation to a target protein ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VH 032 - linker 4 involves multiple steps, starting with the preparation of the VHL ligand. The VHL ligand is then functionalized with a PEG linker and a terminal acid group. The reaction conditions typically involve the use of suitable solvents and reagents to achieve high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure a purity of ≥95% .

Industrial Production Methods: Industrial production of VH 032 - linker 4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of automated systems and advanced purification techniques ensures consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: VH 032 - linker 4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are PROTAC molecules that can selectively degrade target proteins by recruiting the VHL E3 ubiquitin ligase .

Scientific Research Applications

VH 032 - linker 4 has a wide range of scientific research applications, including:

Mechanism of Action

VH 032 - linker 4 functions by recruiting the VHL E3 ubiquitin ligase to the target protein. The PEG linker facilitates the formation of a stable complex between the VHL ligand and the target protein ligand. This complex is then recognized by the ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the target protein. The molecular targets and pathways involved include the hypoxia-inducible factor (HIF) pathway, where VHL plays a critical role in regulating HIF-α levels .

Comparison with Similar Compounds

    VH 032: A derivative of the VHL ligand used in the development of PROTACs.

    VH032-thiol-C6-NH2: A synthesized compound that functions as an E3 ligase ligand-linker conjugate.

    Thalidomide-NH-C4-NH-Boc: An E3 ligase ligand used in PROTAC technology

Uniqueness: VH 032 - linker 4 is unique due to its functionalized PEG linker and terminal acid group, which allow for versatile conjugation to various target protein ligands. This versatility makes it a valuable tool in the development of PROTACs for targeted protein degradation .

Biological Activity

(S,R,S)-AHPC-PEG3-propionic acid is a synthesized compound that plays a significant role in the field of targeted protein degradation, particularly through the use of PROTAC (Proteolysis Targeting Chimeras) technology. This compound serves as an E3 ligase ligand-linker conjugate, which facilitates the ubiquitination and subsequent degradation of specific target proteins within cells. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

  • CAS Number : 2140807-42-5
  • Molecular Weight : 662.79 g/mol
  • Chemical Formula : C32H46N4O9S
  • IUPAC Name : 3-{2-[2-(2-{[(2S)-1-[(2S,4R)-4-hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl}ethoxy)ethoxy]ethoxy}propanoic acid

This compound operates by binding to E3 ligases, which are crucial components of the ubiquitin-proteasome system. The compound's structure allows it to link target proteins to E3 ligases, promoting their ubiquitination and subsequent degradation. This mechanism is particularly useful in cancer therapy and other diseases where specific protein levels need to be controlled.

Key Features:

  • E3 Ligase Interaction : Facilitates the recruitment of target proteins for ubiquitination.
  • Linker Properties : The PEG3 linker enhances solubility and stability in biological systems.

Biological Activity and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Targeted Protein Degradation :
    • Research indicates that compounds like this compound can effectively degrade oncogenic proteins, thereby reducing tumor growth in preclinical models .
  • Neuroinflammation Studies :
    • A study on propionic acid (PPA), a related compound, demonstrated its effects on neuroinflammation and lipid metabolism in animal models. Although not directly related to this compound, these findings suggest potential implications for neurological applications .
  • Case Studies :
    • In a therapeutic context, (S,R,S)-AHPC has been evaluated for its efficacy in degrading specific targets implicated in various diseases. For instance, studies have shown its potential in degrading proteins associated with neurodegenerative disorders .

Table 1: Summary of Biological Activity Studies

Study ReferenceFocus AreaKey Findings
Cancer TherapyEffective degradation of oncogenic proteins
NeuroinflammationAltered lipid profiles and inflammatory markers
Therapeutic ApplicationsPotential for treating neurodegenerative disorders
PropertyValue
CAS Number2140807-42-5
Molecular Weight662.79 g/mol
Chemical FormulaC32H46N4O9S
IUPAC Name3-{...} (full name as above)

Properties

IUPAC Name

3-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46N4O9S/c1-21-28(46-20-34-21)23-7-5-22(6-8-23)18-33-30(41)25-17-24(37)19-36(25)31(42)29(32(2,3)4)35-26(38)9-11-43-13-15-45-16-14-44-12-10-27(39)40/h5-8,20,24-25,29,37H,9-19H2,1-4H3,(H,33,41)(H,35,38)(H,39,40)/t24-,25+,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEJFYORSLEJKX-BEYSDYMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46N4O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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